molecular formula C10H12O2S2 B145188 1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- CAS No. 129679-46-5

1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-

Cat. No. B145188
M. Wt: 228.3 g/mol
InChI Key: NGVHZIVOGQAOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTT or dihydrothieno[3,4-c]thiophene-3,6-dione.

Mechanism Of Action

DTT is a small molecule that can easily penetrate the cell membrane. Once inside the cell, DTT can interact with various cellular components, such as proteins and enzymes, and induce changes in their structure and function. The exact mechanism of action of DTT is not fully understood, but it is believed to involve the oxidation-reduction reactions of the thiol group in DTT.

Biochemical And Physiological Effects

DTT has been shown to have various biochemical and physiological effects. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. DTT can also modulate the activity of enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase. In addition, DTT has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

DTT has several advantages as a research tool. It is a small molecule that can easily penetrate the cell membrane, making it useful for studying intracellular processes. DTT is also stable under a wide range of conditions, making it easy to handle and store. However, DTT has some limitations as well. It can react with other thiol-containing compounds, such as glutathione, which can complicate the interpretation of experimental results. In addition, DTT can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DTT. One area of interest is the development of new synthesis methods to improve the yield and purity of DTT. Another area of research is the investigation of the potential applications of DTT in biomedicine, such as its use as a redox mediator in electrochemical biosensors and its anti-cancer properties. In addition, further studies are needed to elucidate the mechanism of action of DTT and its interactions with cellular components.

Synthesis Methods

The synthesis of DTT involves the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with thionyl chloride to form 2,5-dimethylthiophene-3,4-dicarbonyl chloride. This intermediate compound is then reacted with 2-aminothiophene to form DTT. The yield of DTT synthesis is around 50%.

Scientific Research Applications

DTT has been widely used in scientific research due to its unique properties. It has been extensively studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). DTT has also been investigated for its potential use as a redox mediator in electrochemical energy storage devices. In addition, DTT has been studied for its potential anti-cancer properties.

properties

CAS RN

129679-46-5

Product Name

1,4-Ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, dihydro-1,4-dimethyl-

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,4-dimethyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C10H12O2S2/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3

InChI Key

NGVHZIVOGQAOOC-UHFFFAOYSA-N

SMILES

CC12CCC3(C(C1C(=O)S3)C(=O)S2)C

Canonical SMILES

CC12CCC3(C(C1C(=O)S3)C(=O)S2)C

synonyms

1,4-Dimethyl bis-thiololactone

Origin of Product

United States

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